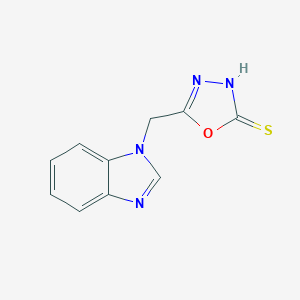
5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, which is a white solid that appears in the form of tabular crystals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid was synthesized by a condensation reaction of benzimidazole and 2-(bromomethyl) benzonitrile in acetonitrile followed by a hydrolysis process .Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been conducted using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, a detailed study of the tautomeric properties, the conformations, and the mechanism behind the anti-cancer properties of 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been conducted .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the UV-vis spectrum of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, as well as effects of solvents, have been investigated .Applications De Recherche Scientifique
Heterocyclic Chemistry and Medicinal Applications
The structural uniqueness of 1,3,4-oxadiazole, which features in compounds like 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, lies in its aromatic five-membered ring containing nitrogen and sulfur atoms. This configuration facilitates the formation of various weak interactions with enzymes and receptors, contributing to a wide spectrum of bioactivities. Research has indicated that derivatives of 1,3,4-oxadiazole show promise in medicinal chemistry, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory activities, among others. These compounds are recognized for their potential in treating diverse ailments, underscoring their significance in drug development (Verma et al., 2019).
Role in DNA Interaction
Benzimidazole derivatives, including those paired with 1,3,4-oxadiazole rings, have shown a strong affinity for binding to the minor groove of double-stranded DNA, particularly AT-rich sequences. This interaction underpins their application in cellular biology for DNA staining, and they have potential uses in radioprotection and as topoisomerase inhibitors. The exploration of these compounds, therefore, extends beyond mere antimicrobial activity, touching on crucial cellular processes and genetic analysis (Issar & Kakkar, 2013).
Synthetic and Pharmacological Insights
Synthesis research on 1,3,4-oxadiazole derivatives has been a focal point, with innovative methods being developed to enhance their medicinal applications. These compounds are integral to the discovery of new therapeutic agents for a variety of diseases, emphasizing the importance of oxadiazole cores in the advancement of heterocyclic chemistry and pharmacology (Nayak & Poojary, 2019).
Pharmacological Activities and Synthetic Approaches
The diverse pharmacological activities associated with 1,3,4-oxadiazole and benzimidazole compounds, including their roles in cancer chemotherapy and as fungicides, highlight the broad therapeutic potential of these derivatives. Their ability to inhibit microtubule assembly by targeting tubulin molecules offers a glimpse into their mechanism of action, providing a pathway for developing novel therapeutic agents with improved efficacy and safety profiles (Davidse, 1986).
Mécanisme D'action
While the specific mechanism of action for “5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is not available, similar compounds have been investigated for their potential biological activities. For instance, the details of the docking studies of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid aided in the prediction of protein binding .
Propriétés
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c16-10-13-12-9(15-10)5-14-6-11-7-3-1-2-4-8(7)14/h1-4,6H,5H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFMCINOUYEXJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B361902.png)
![7-Chloro-1',2-dimethyl-1,2-dihydrospiro(chromeno[2,3-c]pyrrole-1,3'-indole)-2',3,9-trione](/img/structure/B361904.png)
![1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361905.png)

![7-Ethyl-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361910.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B361911.png)
![N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B361917.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361922.png)
![1-(2-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361924.png)
![9-(5-Methyl-3-isoxazolyl)-8-(3-propoxyphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361927.png)
![2-(4-methylphenoxy)-N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B361929.png)
